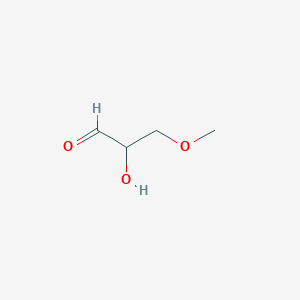
Propanal, 2-hydroxy-3-methoxy-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Propanal, 2-hydroxy-3-methoxy-, (R)-” is an aldehyde derivative of propanal with a hydroxyl (-OH) group at the C2 position and a methoxy (-OCH₃) group at the C3 position, exhibiting the (R)-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanal, 2-hydroxy-3-methoxy-, ®- can be synthesized through various methods. One common approach involves the hydroxylation of propanal followed by methylation. The hydroxylation can be achieved using oxidizing agents such as potassium permanganate or osmium tetroxide. The methylation step typically involves the use of methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the hydroformylation of ethylene to produce propanal, followed by selective hydroxylation and methylation. The reaction conditions are carefully controlled to ensure high yield and purity of the desired ®-enantiomer.
Chemical Reactions Analysis
Types of Reactions
Propanal, 2-hydroxy-3-methoxy-, ®- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium dichromate.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halides and other substituted derivatives.
Scientific Research Applications
Propanal, 2-hydroxy-3-methoxy-, ®- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of propanal, 2-hydroxy-3-methoxy-, ®- involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity and interaction with enzymes and receptors. The compound can form hydrogen bonds and participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Reactivity
The aldehyde functional group in “Propanal, 2-hydroxy-3-methoxy-, (R)-” distinguishes it from ketones (e.g., propanone) and other carbonyl-containing compounds. Key differences include:
The hydroxyl and methoxy groups in “Propanal, 2-hydroxy-3-methoxy-, (R)-” may sterically hinder nucleophilic addition reactions compared to simpler aldehydes like propanal or acetaldehyde. For example, the methoxy group could reduce electrophilicity at the carbonyl carbon, altering reactivity with nucleophiles like HCN or hydrazine .
Atmospheric Behavior and Sources
While atmospheric data for “Propanal, 2-hydroxy-3-methoxy-, (R)-” is unavailable, comparisons can be drawn from light aldehydes and ketones:
Propanal and acetone exhibit divergent atmospheric behaviors: propanal shows slower variability (~hours) compared to acetone, which displays rapid spikes (seconds to minutes) due to localized emissions (e.g., lab exhausts) .
Notes and Limitations
Evidence Gaps : Direct data on “Propanal, 2-hydroxy-3-methoxy-, (R)-” is absent in the provided sources. Comparisons rely on structural analogs and general aldehyde/ketone chemistry.
Atmospheric Uncertainties : Propanal’s sources are debated, with studies citing oceanic emissions, hydrocarbon oxidation, and anthropogenic activities . The substituted derivative’s sources remain speculative.
Reactivity Predictions : The hydroxyl and methoxy groups likely modulate reactivity, but experimental validation is required.
This analysis synthesizes available evidence to infer properties, emphasizing the need for targeted studies on this specific compound.
Properties
CAS No. |
105121-51-5 |
|---|---|
Molecular Formula |
C4H8O3 |
Molecular Weight |
104.10 g/mol |
IUPAC Name |
2-hydroxy-3-methoxypropanal |
InChI |
InChI=1S/C4H8O3/c1-7-3-4(6)2-5/h2,4,6H,3H2,1H3 |
InChI Key |
OHLOPQAAMJVRMC-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















